Potassium sulfamate

Descripción general

Descripción

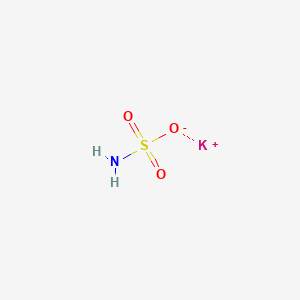

Potassium sulfamate, also known as sulfamic acid, potassium salt, is a compound with the molecular formula H2KNO3S . It is used as a food additive, in water treatment, and as a cleaning agent . It is also used in the synthesis of heterocyclic nitramines .

Molecular Structure Analysis

Potassium sulfamate has a molecular formula of H2KNO3S and an average mass of 135.184 Da . More detailed structural analysis would require specific tools such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Potassium sulfamate has a molecular weight of 135.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . More detailed physical and chemical properties would require specific experimental measurements.Aplicaciones Científicas De Investigación

Food Additive

Scientific Field

Methods of Application

The exact methods of application in food products are not specified in the available sources. However, as with most food additives, it’s likely mixed into the food product during processing in a controlled manner to achieve the desired effect.

Water Treatment

Scientific Field

Methods of Application

The exact methods of application in water treatment are not specified in the available sources. However, in general, chemicals used in water treatment are carefully measured and added to the water during the treatment process.

Synthesis of Heterocyclic Nitramines

Scientific Field

Application Summary

Potassium sulfamate is used in the synthesis of heterocyclic nitramines . These compounds are of interest in the field of propellant chemistry .

Methods of Application

The nitration of potassium sulfamate occurs in the presence of a mixture of acids (HNO3/H2SO4) at temperatures lower than -40 °C . This reaction is part of the synthesis of potassium dinitramide (KDN), an important precursor of ammonium dinitramide (ADN), a promising chlorine-free alternative oxidizer for next generation rocket propellants .

Results or Outcomes

The heat of decomposition of potassium sulfamate at -10 °C was greater than that at 20 °C . The heat of decomposition decreased in the following order: K salt > Na salt > NH4 salt in HNO3/H2SO4 . The heat of decomposition in HNO3/AcOH was larger than that in HNO3/H2SO4 .

Fertilizer

Scientific Field

Application Summary

Potassium sulfamate, also known as potassium sulfate, is commonly used in fertilizers, providing both potassium and sulfur . It promotes robust plant growth and overall crop yield .

Methods of Application

Potassium sulfamate is mixed into the soil or applied as a foliar spray. The exact amount and method of application depend on the specific needs of the soil and crops .

Results or Outcomes

The use of potassium sulfamate in fertilizers enhances soil fertility and promotes robust plant growth. It is particularly beneficial in soils with low potassium levels .

Industrial Processes

Scientific Field

Application Summary

Potassium sulfamate’s versatile properties extend its utility to various industrial processes . One of its primary applications lies in acting as a source of sulfate ions, which are essential in various reactions .

Methods of Application

The exact methods of application in industrial processes are not specified in the available sources. However, it is likely used in controlled chemical reactions .

Glass Production

Scientific Field

Application Summary

Potassium sulfamate finds application in glass production .

Methods of Application

The exact methods of application in glass production are not specified in the available sources. However, it is likely mixed into the raw materials during the glass-making process .

Pharmaceutical Compounds

Scientific Field

Application Summary

Potassium sulfamate is used in the synthesis of various pharmaceutical compounds . Its sulfate ions play a crucial role in various reactions, ranging from the synthesis of specialty chemicals to the production of pharmaceutical compounds .

Methods of Application

The exact methods of application in pharmaceutical synthesis are not specified in the available sources. However, it is likely used in controlled chemical reactions .

Specialty Chemicals

Application Summary

Potassium sulfamate is used in the synthesis of specialty chemicals . Its sulfate ions are essential in various reactions .

Methods of Application

The exact methods of application in the synthesis of specialty chemicals are not specified in the available sources. However, it is likely used in controlled chemical reactions .

Chloride-Sensitive Crops

Scientific Field

Application Summary

Potassium sulfamate is used as a fertilizer for chloride-sensitive crops . Its low chloride content makes it suitable for these types of crops .

Results or Outcomes

The use of potassium sulfamate as a fertilizer enhances soil fertility and promotes robust plant growth. It is particularly beneficial for chloride-sensitive crops .

Safety And Hazards

Direcciones Futuras

Potassium sulfamate has been used in the field of light-emitting diodes (LEDs). A study has proposed a multifunctional interface engineering for perovskite crystallization modulation and defect passivation by incorporating a zwitterionic additive potassium sulfamate onto the grain-growth substrate . This led to pure-blue perovskite light-emitting diodes with a champion external quantum efficiency of 17.32% at 478 nm .

Propiedades

IUPAC Name |

potassium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAAXEFROUUDIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884649 | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium sulfamate | |

CAS RN |

13823-50-2 | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)